5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt
Overview
Description
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is a chromogenic substrate used primarily for the detection of beta-glucuronidase activity. This compound is colorless until it undergoes enzymatic hydrolysis by beta-glucuronidase, resulting in the formation of a blue precipitate. This property makes it particularly useful in various biochemical assays and molecular biology applications .
Mechanism of Action
Target of Action
The primary target of the compound 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt, also known as X-GlcA, is the enzyme β-glucuronidase (GUS) . This enzyme is produced by the bacterium Escherichia coli and is widely used as a reporter gene .
Mode of Action
X-GlcA acts as a chromogenic substrate for the β-glucuronidase enzyme . When cleaved by β-glucuronidase, X-GlcA produces colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo . This color change allows for the detection of GUS gene expression .
Biochemical Pathways
The cleavage of X-GlcA by β-glucuronidase is a key step in the biochemical pathway for GUS gene detection . The resulting blue precipitate provides a visual indication of the presence of the enzyme, and by extension, the expression of the GUS gene .
Result of Action
The cleavage of X-GlcA by β-glucuronidase results in the production of a blue precipitate . This color change provides a clear, visual indication of the presence of the β-glucuronidase enzyme and the expression of the GUS gene .
Action Environment
The action of X-GlcA is influenced by environmental factors such as light and heat . The compound is light-sensitive and incompatible with oxidizing agents and heat , which means it should be stored in a cool, dark environment to maintain its stability and efficacy .
Biochemical Analysis
Biochemical Properties
The primary biochemical role of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is as a substrate for the enzyme β-glucuronidase . This enzyme, which is synthesized by Escherichia coli , converts the pre-immobilized this compound into a blue color at the end of the reaction .
Cellular Effects
The effects of this compound on cells are primarily observed through its interactions with β-glucuronidase. The conversion of the substrate by the enzyme results in a blue color, which can be used to confirm the expression of the GUS gene in samples .
Molecular Mechanism
At the molecular level, this compound is acted upon by the enzyme β-glucuronidase. This enzyme cleaves the substrate, resulting in the production of a blue precipitate of chloro-bromoindigo .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its use in assays for β-glucuronidase activity . The substrate is stable and does not degrade over time under normal conditions .
Metabolic Pathways
The metabolic pathways involving this compound are primarily related to its role as a substrate for β-glucuronidase .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt typically involves the reaction of 5-bromo-4-chloro-3-indolyl with beta-D-glucuronic acid in the presence of a suitable base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as purification through crystallization and drying to achieve the final product in a stable, powdered form .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, leading to the formation of a blue-colored product .
Common Reagents and Conditions
The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme and is carried out under mild conditions, such as physiological pH and temperature. The reaction can be monitored visually due to the color change from colorless to blue .
Major Products Formed
The major product formed from the hydrolysis of this compound is 5-bromo-4-chloro-3-indolyl, which further oxidizes to form a blue precipitate of dichlorodibromoindigo .
Scientific Research Applications
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is widely used in scientific research for its ability to detect beta-glucuronidase activity. Some of its applications include:
Molecular Biology: Used as a reporter gene substrate in various assays to monitor gene expression and promoter activity
Biochemistry: Employed in enzyme assays to study the activity and kinetics of beta-glucuronidase
Microbiology: Utilized in the identification and differentiation of bacterial species based on their ability to produce beta-glucuronidase
Histochemistry: Applied in tissue staining techniques to visualize beta-glucuronidase activity in different cell types and tissues
Comparison with Similar Compounds
5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide sodium salt is unique due to its specific use as a chromogenic substrate for beta-glucuronidase. Similar compounds include:
5-Bromo-4-chloro-3-indolyl-beta-D-galactopyranoside: Used for detecting beta-galactosidase activity
4-Methylumbelliferyl-beta-D-glucuronide: Another substrate for beta-glucuronidase that produces a fluorescent product
X-Gluc (5-Bromo-4-chloro-3-indolyl-beta-D-glucuronic acid, cyclohexylammonium salt): A similar compound used for the same purpose but with different solubility and stability properties
Properties
IUPAC Name |
sodium;6-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrClNO7.Na/c15-4-1-2-5-7(8(4)16)6(3-17-5)23-14-11(20)9(18)10(19)12(24-14)13(21)22;/h1-3,9-12,14,17-20H,(H,21,22);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLSVGDGSKUDCT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O)Cl)Br.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClNNaO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20926430 | |
Record name | Sodium 5-bromo-4-chloro-1H-indol-3-yl hexopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129541-41-9 | |
Record name | Sodium 5-bromo-4-chloro-1H-indol-3-yl hexopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20926430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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